2,6-Dimethylanilino acetic acid amide
Description
Contextualization of Arylamide Scaffolds in Organic Chemistry
Arylamide scaffolds are a significant class of organic compounds characterized by an amide group directly attached to an aromatic ring. The amide moiety itself is of fundamental interest in chemistry due to the resonance conjugation between the nitrogen atom's lone pair of electrons and the carbonyl (C=O) pi-bond, which imparts distinct physical and chemical properties. This electronic interaction results in a planar amide bond and influences the reactivity of both the nitrogen and the carbonyl carbon.
The integration of an aromatic ring into the amide structure, creating an arylamide, introduces further electronic and steric dimensions. These scaffolds are recognized as versatile building blocks in organic synthesis. nih.gov The dual functionality of the amide and the aromatic ring provides reactive handles for constructing more complex molecular architectures, including various cyclic compounds. nih.gov Arylamides are foundational to many biologically important compounds and are considered important scaffolds in the development of small-molecule drugs. archivepp.com Their structural features allow them to mimic peptide bonds, leading to their use in the design of peptidomimetics that can interact with biological targets like proteins. acs.org
Historical Academic Perspectives on N-(2,6-Dimethylphenyl)acetamide and its Derivatives
Historically, N-(2,6-Dimethylphenyl)acetamide (also known as 2',6'-Dimethylacetanilide) has been a subject of academic study primarily as a model compound and a crucial synthetic intermediate. nist.gov Its structure has allowed researchers to investigate the effects of substitution on the aromatic ring and the amide side chain on the solid-state geometry and chemical behavior of acetanilides.
The most prominent historical and practical application stemming from this scaffold is the synthesis of the local anesthetic, Lidocaine (B1675312) (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). acs.orgmuni.cz The synthesis, often used in introductory organic chemistry laboratories, effectively demonstrates the acylation of an amine (2,6-dimethylaniline) to form an intermediate, which is then alkylated. acs.orgacs.org The initial step involves the acylation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to produce the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide. muni.czacs.org This intermediate is then reacted with diethylamine (B46881) to yield Lidocaine. muni.czacs.org This two-step synthesis highlights the compound's role as a precursor in the development of pharmacologically active agents. acs.org
Scope and Significance of Research on N-(2,6-Dimethylphenyl)acetamide Derivatives
The primary significance of N-(2,6-Dimethylphenyl)acetamide in contemporary research lies in its function as a versatile scaffold and key intermediate for synthesizing more complex molecules. This is particularly evident in medicinal and pharmaceutical chemistry, where it serves as a foundational structure for a wide range of derivatives with diverse biological activities.
Synthetic Chemistry: A major area of research focuses on developing efficient synthetic routes to N-(2,6-Dimethylphenyl)acetamide and its derivatives. This includes optimizing reaction conditions and exploring various catalysts to improve yield and purity. The most common synthesis involves the acylation of 2,6-dimethylaniline using acetylating agents like acetyl chloride or acetic anhydride (B1165640). For derivatives, such as the critical intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide, chloroacetyl chloride is used. acs.orgmuni.cz The reaction is typically conducted in solvents like glacial acetic acid, often with a base such as sodium acetate (B1210297) to neutralize the acidic byproduct. acs.orgmuni.cz
Medicinal Chemistry and Drug Discovery: The N-(2,6-dimethylphenyl)acetamide core is a valuable building block for creating new therapeutic agents. Researchers modify its structure to explore how these changes influence biological activity, aiming to develop novel drugs. Beyond Lidocaine, this scaffold is a known intermediate in the production of the antianginal drug Ranolazine. google.com Research has expanded to include a variety of derivatives:
Halogenated Derivatives: Dichloro- and trichloroacetamide (B1219227) analogues are prepared by reacting 2,6-dimethylaniline with the corresponding dichloroacetyl or trichloroacetyl chlorides, expanding the range of halogenated intermediates for further chemical exploration.
Hydroxylated and Piperidine Derivatives: Derivatives such as N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide are synthesized through condensation reactions, often using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Piperazine (B1678402) Derivatives: The compound N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, another Lidocaine derivative, is synthesized from piperazine and N-chloroacetyl-2,6-xylidine. acs.orggoogle.com This derivative is also a pharmaceutical intermediate for substance-P antagonists. google.com
Pyrrolidinone Derivatives: The compound N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) has been studied for its effects on learning and memory, demonstrating the potential for this scaffold in neuroscience research. nih.gov
Environmental Science: Research has also identified N-(2,6-Dimethylphenyl)acetamide derivatives as environmental metabolites of phenylamide fungicides, highlighting the importance of understanding their metabolic pathways and persistence in the environment.
The chemical properties of N-(2,6-Dimethylphenyl)acetamide and its key chloro-intermediate are summarized below.
| Property | N-(2,6-Dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide |
|---|---|---|
| CAS Number | 2198-53-0 nist.govchemsynthesis.com | 1131-01-7 chemicalbook.com |
| Molecular Formula | C10H13NO nist.govchemsynthesis.com | C10H12ClNO chemicalbook.com |
| Molecular Weight | 163.22 g/mol cymitquimica.com | 197.66 g/mol chemicalbook.com |
| Appearance | Neat cymitquimica.com | Beige needles or crystalline powder chemicalbook.com |
| Melting Point | 178-184 °C chemsynthesis.com | 150-151 °C |
A summary of various derivatives synthesized from the N-(2,6-dimethylphenyl)acetamide scaffold and their research context is provided in the following table.
| Derivative Name | Key Reactants | Significance/Research Area |
|---|---|---|
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline, Chloroacetyl chloride acs.orgmuni.cz | Key intermediate for Lidocaine and other derivatives acs.orgchemicalbook.com |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine) | 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Diethylamine acs.orgmuni.cz | Local anesthetic, model for amine alkylation studies acs.orgresearchgate.net |
| N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide | 2,6-Dimethylaniline, Dichloroacetyl chloride | Halogenated intermediate for chemical exploration |
| N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | Derivative of N-(2,6-dimethylphenyl)acetamide, 4-hydroxypiperidine (B117109) | Potential therapeutic agent |
| N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide | N-chloroacetyl-2,6-xylidine, Piperazine acs.orggoogle.com | Pharmaceutical intermediate for substance-P antagonists google.com |
| N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) | - | Studied for cognitive enhancement properties nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55883-03-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-4-3-5-8(2)10(7)12-6-9(11)13/h3-5,12H,6H2,1-2H3,(H2,11,13) |
InChI Key |
IJKQAWVDPPAURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms of N 2,6 Dimethylphenyl Acetamides
Primary Synthetic Routes to N-(2,6-Dimethylphenyl)chloroacetamide
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a foundational reaction in organic chemistry, primarily achieved through the acylation of 2,6-dimethylaniline (B139824). This process introduces a reactive functional group that allows for further chemical modifications.
Nucleophilic Acyl Substitution of 2,6-Dimethylaniline with Chloroacetyl Chloride
The most common and well-established method for synthesizing N-(2,6-Dimethylphenyl)chloroacetamide involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. muni.cz This reaction is a classic example of nucleophilic acyl substitution. quizlet.com
The general procedure involves dissolving 2,6-dimethylaniline in a suitable solvent, such as glacial acetic acid or methylene (B1212753) chloride. prepchem.com Chloroacetyl chloride is then added, often dropwise, to control the reaction temperature, which is typically maintained between 0°C and 10°C using an ice bath. muni.czprepchem.com A base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction. Common bases used include sodium acetate (B1210297), sodium bicarbonate, or triethylamine. prepchem.com
After the addition of reagents, the reaction mixture is typically stirred for a period ranging from one to several hours at room temperature to ensure the completion of the reaction. muni.czprepchem.com The product, N-(2,6-Dimethylphenyl)chloroacetamide, often precipitates from the solution and can be isolated by vacuum filtration. acs.org Further purification can be achieved by washing with water and recrystallization from a suitable solvent system, such as an ethyl acetate-ligroin mixture. prepchem.com
| Reagents | Solvent | Base | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | Cooling to 10°C, then stirring | 1.5 hours | Not specified | muni.cz |
| 2,6-Dimethylaniline, Chloroacetyl chloride | Methylene Chloride | Triethylamine | 0°C to 5°C, then ambient | 21 hours | ~77% (based on 41g from 0.3 mole) | prepchem.com |
| 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid | Aqueous Sodium Acetate | Not specified (warming mentioned) | Instantaneous precipitation | 71.1% (for subsequent product) | quizlet.comacs.org |
Mechanistic Investigations of Amide Bond Formation
The formation of the amide bond in this synthesis proceeds through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. chemistryconnected.commasterorganicchemistry.com The nitrogen atom of the 2,6-dimethylaniline, with its lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The high electrophilicity of this carbon is due to the electron-withdrawing effects of both the oxygen and chlorine atoms attached to it. chemistryconnected.com
This nucleophilic attack leads to the formation of a transient tetrahedral intermediate. chemistryconnected.com In this intermediate, the carbonyl double bond is broken, and the oxygen atom carries a negative charge. The subsequent step involves the elimination of the leaving group, which in this case is the chloride ion. The carbonyl double bond is reformed, and the chloride ion is expelled. Simultaneously, a proton is lost from the nitrogen atom, typically facilitated by the base present in the reaction mixture, to yield the final stable amide product, N-(2,6-Dimethylphenyl)chloroacetamide, and hydrochloric acid, which is neutralized by the base. chemistryconnected.com
Synthesis of N-(2,6-Dimethylphenyl)acetamide via Acylation
The synthesis of the non-chlorinated analogue, N-(2,6-dimethylphenyl)acetamide, also relies on acylation methods. This compound serves as a model for studying the properties and reactivity of substituted amides.
Direct Acylation with Acetyl Chloride and Acetic Anhydride (B1165640)
A primary route to N-(2,6-dimethylphenyl)acetamide is the direct acylation of 2,6-dimethylaniline using either acetyl chloride or acetic anhydride. When using the highly reactive acetyl chloride, the reaction mechanism is an electrophilic acyl substitution where the amine's nucleophilic nitrogen attacks the carbonyl carbon. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, acetic anhydride can be used as the acylating agent. This reaction often requires heating the mixture of 2,6-dimethylaniline and an excess of acetic anhydride, sometimes without a solvent. The reaction mechanism is similar, involving nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the formation of the amide and acetic acid as a byproduct.
| Acylating Agent | Typical Conditions | Byproduct | Reference |
|---|---|---|---|
| Acetyl Chloride | Presence of a base (e.g., triethylamine) | Hydrochloric Acid | |
| Acetic Anhydride | Heating (120-140°C), often in excess | Acetic Acid |
Carbodiimide (B86325) Coupling Methods
Carbodiimide coupling represents another synthetic strategy for forming the amide bond, particularly when coupling a carboxylic acid (like acetic acid) with an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are used as coupling agents. wikipedia.org
The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is then susceptible to nucleophilic attack by the amine (2,6-dimethylaniline). The amine displaces the activated carbodiimide group, forming the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea). wikipedia.org Additives like N-hydroxybenzotriazole (HOBt) are often included to increase reaction efficiency and minimize side reactions. peptide.com While effective, this method is more commonly employed for more complex amide syntheses rather than for simple acetamides where direct acylation is more straightforward.
Optimization of Synthetic Conditions for N-(2,6-Dimethylphenyl)acetamides
Significant research has been directed towards optimizing the synthesis of N-(2,6-dimethylphenyl)acetamides to improve efficiency, cost-effectiveness, and safety. Key parameters that are often adjusted include the choice of catalyst, solvent, and reaction temperature.
For syntheses utilizing acetic anhydride, the addition of catalysts such as sulfuric acid or zinc chloride (in amounts of 1–5 mol%) can accelerate the reaction, leading to yields exceeding 85%. The choice of solvent is also critical. While various solvents can be used, including ether and 1,2-dichloroethylene, their selection can impact reaction rate and product purity.
Recent advancements have explored continuous flow synthesis as an alternative to traditional batch processing. This methodology offers superior heat transfer, enhanced safety due to smaller reaction volumes at any given time, and potentially reduced reaction times, making it an attractive option for industrial-scale production.
Influence of Solvents and Catalysts on Reaction Efficiency
The synthesis of N-(2,6-dimethylphenyl)acetamide and its derivatives, primarily through the acylation of 2,6-dimethylaniline, is significantly influenced by the reaction medium and the presence of catalysts or bases. The choice of solvent is critical as it affects reactant solubility, reaction rate, and in some cases, the product isolation process.
A variety of solvents have been successfully employed for this acylation. Glacial acetic acid is a common choice, serving as both a solvent and a catalyst by creating a moderately acidic environment. sandiego.edu Other solvents such as toluene, dichloromethane (B109758), ether, and 1,2-dichloroethylene are also utilized, often depending on the specific acylating agent and the scale of the reaction. google.com For instance, in the synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide, dichloromethane is used as a solvent in a process involving potassium carbonate as a base. google.com Toluene is frequently used in the subsequent reaction step to produce lidocaine (B1675312), where the intermediate reacts with diethylamine (B46881). cerritos.edu In some cases, the reaction can be performed under solvent-free conditions, particularly when using a less reactive acylating agent like acetic anhydride, which can be advantageous for industrial applications by reducing solvent waste.
The acylation reaction, particularly with acyl chlorides like chloroacetyl chloride, generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction. Therefore, a base is typically added to neutralize the HCl as it forms. Common bases include sodium acetate, sodium bicarbonate, and potassium carbonate. google.com Sodium acetate, when used in conjunction with glacial acetic acid, also acts as a buffering agent. The selection of the base and its stoichiometry is crucial for maximizing the yield and minimizing side reactions.
The table below summarizes the impact of various solvent and base systems on the synthesis of N-(2,6-dimethylphenyl)acetamide derivatives.
| Acylating Agent | Solvent | Base/Catalyst | Typical Application | Reference(s) |
| Chloroacetyl chloride | Glacial Acetic Acid | Sodium Acetate | Laboratory synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide | sandiego.edu |
| Chloroacetyl chloride | Dichloromethane | Potassium Carbonate | Preparation of 2-chloro-N-(2,6-dimethylphenyl)acetamide | google.com |
| Acetic anhydride | None (Solvent-free) | None | Larger scale synthesis of N-(2,6-dimethylphenyl)acetamide | |
| Chloroacetyl chloride | Toluene | Diethylamine (reactant and base) | Synthesis of Lidocaine from the chloro-acetamide intermediate | cerritos.edu |
| Bromoacetic acid methyl amide | None (Reactant as solvent) | None | Synthesis of 2,6-dimethylanilinoacetic acid methyl amide | prepchem.com |
Temperature, Reaction Time, and Stoichiometric Ratio Effects
The interplay of temperature, reaction duration, and the molar ratios of reactants is fundamental to controlling the reaction outcome, optimizing yield, and ensuring product purity.
Temperature: The optimal reaction temperature is highly dependent on the reactivity of the chosen acylating agent and the solvent's boiling point. For the highly reactive chloroacetyl chloride, reactions can often be conducted at moderate temperatures. For example, a gentle warming to 40–50°C is sometimes employed to ensure the reaction goes to completion. sandiego.educerritos.edu In contrast, reactions with the less reactive acetic anhydride may require higher temperatures, in the range of 120–140°C, to achieve a reasonable reaction rate. For subsequent nucleophilic substitution reactions, such as the synthesis of lidocaine from 2-chloro-N-(2,6-dimethylphenyl)acetamide and diethylamine, reflux conditions are often necessary, with temperatures dictated by the solvent used (e.g., 55-65°C in n-hexane or reflux in toluene). google.comcerritos.edu
Reaction Time: The duration of the reaction is tailored to ensure the complete consumption of the limiting reagent. This can range from as short as 10 minutes to several hours. sandiego.edu The reaction of 2,6-dimethylaniline with chloroacetyl chloride is often rapid, proceeding in 0.5 to 2 hours at room temperature. google.com Longer reaction times, such as 10 or 12 hours, have been reported for reactions involving less reactive starting materials or when aiming for very high conversion rates. prepchem.comchemicalbook.com Progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. cerritos.edu
Stoichiometric Ratio: The molar ratio of the reactants is a key parameter for maximizing the yield of the desired product and minimizing the formation of byproducts. When using a cost-effective acylating agent like acetic anhydride, it is often used in excess (1.5 to 2.0 equivalents) to ensure the complete acylation of the 2,6-dimethylaniline. In reactions where a di-substituted byproduct is possible, such as the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with a primary or secondary amine, an excess of the amine (e.g., three moles of diethylamine per mole of the acetamide) is used to favor the formation of the desired mono-alkylated product. cerritos.edu This strategy relies on statistical probability to reduce the chances of the product reacting further.
The following table provides examples of reaction conditions used in the synthesis of N-(2,6-dimethylphenyl)acetamide and its derivatives.
| Reactants | Molar Ratio | Temperature | Reaction Time | Reference(s) |
| 2,6-Dimethylaniline, Chloroacetyl chloride, K₂CO₃ | 1 : 1.2 : 0.5 | Room Temperature | 0.5 - 2 h | google.com |
| 2,6-Dimethylaniline, Acetic anhydride | 1 : 1.5-2.0 | 120 - 140°C | Several hours | |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Diethylamine | 1 : 3 | 55 - 65°C (Reflux) | Not specified | google.comcerritos.edu |
| 2,6-Dimethylaniline, Bromoacetic acid methyl amide | 1 : ~0.5 (by mass) | 140°C | 10 h | prepchem.com |
| 2,6-Dimethylaniline, Chloroacetyl chloride | Not specified | 40 - 50°C | 10 min | sandiego.edu |
Strategies for Impurity Minimization and Yield Enhancement
A primary source of impurity arises from side reactions. In the acylation of 2,6-dimethylaniline, over-acylation is generally not a concern due to the deactivating effect of the first acyl group. However, in subsequent reactions, such as the alkylation of the chloro-acetamide intermediate with amines like piperazine (B1678402), a significant impurity can be the N,N'-bis-alkylated product, where two molecules of the acetamide (B32628) react with one molecule of piperazine. acs.org A key strategy to minimize this is to use a large excess of piperazine. Another approach involves moderating the reactivity of piperazine through partial protonation by adding a specific amount of hydrochloric acid to the reaction mixture. acs.org
Purification of the product is another critical aspect. After the initial acylation, the crude product is often washed with water to remove any remaining acid (like acetic acid) and water-soluble salts. sandiego.educerritos.edu Recrystallization is a powerful technique for purifying the solid product. For instance, lidocaine can be recrystallized from hexanes. sandiego.edu In cases where the impurity is a solid and the product is soluble, filtration can be an effective separation method. The N,N'-bis-alkylated piperazine byproduct, for example, can be removed by filtering the hot reaction mixture. acs.org
Industrial and Laboratory Scale Synthesis Considerations
The synthesis of N-(2,6-dimethylphenyl)acetamides is carried out on both small laboratory scales and large industrial scales, with different considerations for each.
Laboratory Scale: In an academic or research laboratory setting, the synthesis is often performed as a standard experiment in organic chemistry courses. acs.orgacs.org The focus is on demonstrating chemical principles, such as nucleophilic acyl substitution, and teaching techniques like reflux, extraction, and recrystallization. cerritos.edu On this scale, reagent cost is less of a concern than procedural simplicity and safety. The use of glacial acetic acid and chloroacetyl chloride is common. sandiego.edu The primary goals are to achieve a reasonable yield of a pure product that can be characterized by techniques like melting point determination, TLC, and spectroscopy (IR and NMR). sandiego.educerritos.edu
Industrial Scale: In contrast, industrial production prioritizes cost-effectiveness, safety, efficiency, and environmental impact (green chemistry). acs.orgacs.org Reagent selection is critical; for example, acetic anhydride might be preferred over acetyl chloride because its byproduct, acetic acid, is less corrosive and easier to handle than hydrogen chloride gas. The choice of solvent is also crucial, with considerations for cost, ease of recovery and recycling, and worker safety. Aqueous reaction media are often preferred where possible. acs.org
Process optimization on an industrial scale focuses on maximizing throughput and minimizing waste. This involves developing robust crystallization and filtration procedures to isolate the product in high purity without resorting to more expensive methods like chromatography. acs.orggoogle.com For example, a process for a piperazine derivative of N-(2,6-dimethylphenyl)acetamide was optimized for industrial reactors by carefully controlling reaction conditions to allow for the undesired bis-adduct to be removed by simple filtration. acs.orggoogle.com Furthermore, the recovery and recycling of unreacted starting materials, like excess piperazine, is an important economic consideration. google.com The entire process must be scalable, ensuring that reaction kinetics, heat transfer, and mixing can be effectively managed in large reactors.
Chemical Reactivity and Derivatization Studies of N 2,6 Dimethylphenyl Acetamides
Substitution Reactions at the α-Substituted Carbon of the Acetamide (B32628) Moiety
A common precursor for derivatization is 2-chloro-N-(2,6-dimethylphenyl)acetamide, where the chlorine atom serves as an effective leaving group. This allows for nucleophilic substitution reactions at the α-carbon, adjacent to the carbonyl group.
The α-chloro group in 2-chloro-N-(2,6-dimethylphenyl)acetamide is readily displaced by various amine nucleophiles. This reaction is a cornerstone for synthesizing a range of derivatives with potential applications in medicinal chemistry. For instance, the reaction with methylamine (B109427) in tetrahydrofuran (B95107) (THF) yields N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide. chemicalbook.com The process typically involves dissolving the chloro-acetamide derivative in a suitable solvent and introducing the amine, which acts as the nucleophile to displace the chloride ion. chemicalbook.com
Similarly, reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine (B1678402) produces N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide. google.comgoogle.com These reactions are fundamental examples of SN2 reactions, where the amine attacks the electrophilic α-carbon, leading to the formation of a new carbon-nitrogen bond.
The versatility of the α-chloro group extends to reactions with a variety of other nucleophiles beyond simple amines. The reaction conditions can be tailored to accommodate the specific nucleophile and optimize the yield. For example, cyclic secondary amines like 4-hydroxypiperidine (B117109) can be used to synthesize more complex structures such as N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide. smolecule.com
The choice of solvent and temperature is crucial for the success of these reactions. Solvents like tetrahydrofuran (THF) or aqueous solutions are commonly employed, and reactions may be conducted at temperatures ranging from 0°C to reflux, depending on the reactivity of the nucleophile. chemicalbook.comgoogle.com
| Reactant | Nucleophile | Product | Reaction Conditions | Source |
|---|---|---|---|---|
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Methylamine | N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide | THF, 0°C to room temperature | chemicalbook.com |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Piperazine | N-(2,6-dimethyl phenyl)-2-(1-piperazine) acetamide | Aqueous HCl, ~80°C | google.com |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | 4-hydroxypiperidine | N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | Utilizes a coupling agent like DCC | smolecule.com |
Hydrolytic Pathways and Stability of the Amide Linkage
The amide bond is a stable functional group, but it can undergo hydrolysis under either acidic or basic conditions, breaking the bond to yield a carboxylic acid and an amine. libretexts.org
Under acidic conditions, the hydrolysis of N-(2,6-Dimethylphenyl)acetamide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of 2,6-dimethylaniline (B139824) as the leaving group (which is then protonated to the 2,6-dimethylammonium ion) results in the formation of acetic acid. The final products in a solution of hydrochloric acid would be acetic acid and 2,6-dimethylammonium chloride. libretexts.org
In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The intermediate then collapses, and the amide ion (-NH-Ar) acts as the leaving group. This is typically the rate-determining step. The strongly basic amide ion immediately deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and the corresponding amine. Therefore, heating N-(2,6-Dimethylphenyl)acetamide with a sodium hydroxide solution would yield sodium acetate (B1210297) and 2,6-dimethylaniline. libretexts.org
Electrophilic Aromatic Substitution on the 2,6-Dimethylphenyl Ring
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reactivity and regioselectivity of the 2,6-dimethylphenyl ring in N-(2,6-Dimethylphenyl)acetamide are governed by the directing effects of the substituents already present: the two methyl groups and the acetamido group.
Both methyl groups (-CH₃) and the acetamido group (-NHCOCH₃) are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org They achieve this by donating electron density to the ring, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. libretexts.org
These groups are also ortho, para-directors.
Acetamido group: Directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself.
Methyl groups: Direct incoming electrophiles to the positions ortho (relative to the methyl group) and para (relative to the methyl group).
Nitration and Bromination Studies of N-Acyl-2,6-dimethylanilines
The N-acetyl group in N-(2,6-dimethylphenyl)acetamide plays a crucial role in moderating the reactivity of the aromatic ring. Unlike the highly activating free amino group in anilines, which is prone to oxidation and complex side reactions with nitrating or brominating agents, the N-acetyl group provides a synthetically useful level of activation and directs the substitution pattern. researchgate.net
Nitration: The nitration of N-acylanilines is a classic example of electrophilic aromatic substitution. The reaction typically involves treating the substrate with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. rsc.org For N-acyl-2,6-dimethylanilines, the reaction proceeds by the substitution of a hydrogen atom on the benzene ring with a nitro group (-NO₂). The conditions must be controlled to prevent hydrolysis of the amide group or the formation of multiple nitrated products. researchgate.net
Bromination: Bromination follows a similar electrophilic aromatic substitution mechanism. A source of electrophilic bromine, such as molecular bromine (Br₂) often in a solvent like acetic acid, is used. The bromine molecule becomes polarized, allowing one bromine atom to act as an electrophile and attack the aromatic ring. A Lewis acid catalyst is typically not required due to the activated nature of the ring. The reaction results in the substitution of a ring hydrogen with a bromine atom. Studies on the bromination of various N-acyl derivatives have been conducted to understand their reactivity and substitution patterns. rsc.org
The following table summarizes typical conditions for these reactions on activated aromatic systems like N-acylanilines.
| Reaction | Reagents | Typical Solvent | Key Intermediate | General Outcome |
|---|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Sulfuric Acid | Nitronium ion (NO₂⁺) | Substitution of -H with -NO₂ |
| Bromination | Br₂ | Acetic Acid (CH₃COOH) | Polarized Br-Br | Substitution of -H with -Br |
Regioselectivity and Steric Effects of Methyl Groups
The position at which the incoming electrophile substitutes on the aromatic ring (regioselectivity) is controlled by the directing effects of the existing substituents. libretexts.org In N-(2,6-dimethylphenyl)acetamide, both the N-acetylamino group and the two methyl groups are activating and ortho-, para-directing. libretexts.org
Electronic Effects: The N-acetylamino group can donate its lone pair of electrons on the nitrogen atom into the aromatic ring through resonance, increasing the electron density at the ortho- and para-positions. Similarly, the methyl groups are weakly activating and donate electron density through an inductive effect and hyperconjugation, also favoring substitution at their ortho- and para-positions. For the N-(2,6-dimethylphenyl)acetamide ring, these effects combine to strongly activate the carbon at position 4 (para to the amide) and the carbons at positions 3 and 5 (ortho to the amide and meta to the methyls).
Steric Effects: The most significant factor governing the regioselectivity in this molecule is steric hindrance. organic-chemistry.org The two methyl groups at positions 2 and 6 are bulky and physically block access to the adjacent positions (3 and 5). nih.gov Any incoming electrophile attempting to attack these ortho-positions would experience significant steric repulsion from the flanking methyl groups. Consequently, electrophilic attack occurs almost exclusively at the sterically accessible and electronically activated para-position (position 4). This results in a high degree of regioselectivity, yielding the 4-substituted product as the major, if not sole, isomer.
| Ring Position | Electronic Effect | Steric Effect | Predicted Outcome |
|---|---|---|---|
| 3 (ortho to amide) | Activated | Highly Hindered | Substitution is strongly disfavored |
| 4 (para to amide) | Strongly Activated | Accessible | Major site of substitution |
| 5 (ortho to amide) | Activated | Highly Hindered | Substitution is strongly disfavored |
Investigations into Other Functional Group Transformations within the Molecule
Beyond substitutions on the aromatic ring, the N-(2,6-dimethylphenyl)acetamide molecule can undergo transformations at other functional groups, primarily involving the acetyl moiety. These transformations are important for the synthesis of various derivatives and intermediates.
One of the most notable transformations is the α-halogenation of the acetyl group. For instance, the reaction of N-(2,6-dimethylphenyl)acetamide with a chlorinating agent can yield 2-Chloro-N-(2,6-dimethylphenyl)acetamide. This chlorinated derivative is a key intermediate in the synthesis of pharmaceuticals. chemicalbook.comgoogle.com The reaction typically involves the substitution of one of the α-hydrogens on the acetyl group's methyl with a chlorine atom.
Further functionalization can be achieved starting from halogenated derivatives of the aromatic ring. For example, if N-(2,6-dimethylphenyl)acetamide is first brominated at the 4-position, the resulting aryl bromide can potentially serve as a substrate for cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki coupling have been used on similar N-acyl-dihaloaniline structures to form new carbon-carbon bonds, demonstrating a pathway to more complex derivatives. mdpi.com
| Transformation | Target Site | Reagents/Reaction Type | Product Type | Significance |
|---|---|---|---|---|
| α-Chlorination | Acetyl Group | Chlorinating Agent | α-Chloro Amide | Pharmaceutical intermediate synthesis chemicalbook.com |
| Suzuki Cross-Coupling | Aryl Halide (e.g., 4-bromo derivative) | Arylboronic acid, Pd catalyst | Biaryl Compound | Formation of new C-C bonds mdpi.com |
Structural Analysis and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopic analysis is fundamental to the characterization of N-(2,6-dimethylphenyl)acetamide. Techniques such as NMR, IR, and mass spectrometry are synergistically used to confirm the identity and purity of the synthesized compound. Research indicates that the compound has been characterized by infrared and NMR spectroscopy. chemicalbook.comchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the proton (¹H) and carbon-¹³C environments within a molecule. While research confirms that N-(2,6-dimethylphenyl)acetamide has been characterized using NMR, specific chemical shift (δ) values are not detailed in the available literature. chemicalbook.com This analysis would typically reveal distinct signals for the aromatic protons on the dimethylphenyl ring, the two equivalent methyl groups attached to the ring, the amide proton (N-H), and the acetyl methyl group, providing unambiguous evidence of the compound's structure.
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The gas-phase IR spectrum for N-(2,6-dimethylphenyl)acetamide shows characteristic absorption bands that confirm its amide structure. nih.gov Key vibrations include the N-H stretch, indicative of the secondary amide, and the strong C=O stretch of the carbonyl group.
Table 1: Characteristic IR Absorption Bands for N-(2,6-dimethylphenyl)acetamide
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | ~3400-3500 | Amide (N-H) |
| C=O Stretch | ~1700-1750 | Amide I Band |
Note: Data is based on gas-phase IR spectroscopy. nih.gov
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For N-(2,6-dimethylphenyl)acetamide, electron ionization mass spectrometry identifies a molecular ion peak [M]⁺ that confirms its molecular weight. hmdb.caguidechem.com
Table 2: Mass Spectrometry Data for N-(2,6-dimethylphenyl)acetamide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO | guidechem.com |
| Molecular Weight | 163.22 g/mol | guidechem.comchemicalbook.com |
| Molecular Ion Peak (m/z) | 163 | hmdb.caguidechem.com |
Solid-State Structural Investigations of N-(2,6-Dimethylphenyl)chloroacetamide
The introduction of a chloro-substituent on the acetamide (B32628) side chain significantly influences the compound's solid-state geometry. X-ray crystallography has been utilized to determine the precise three-dimensional structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide, providing insights into its crystal packing and intermolecular forces. chemicalbook.com
Single-crystal X-ray diffraction studies have revealed that 2-chloro-N-(2,6-dimethylphenyl)acetamide crystallizes in a monoclinic system with the space group P2₁/c. The analysis provides precise lattice parameters that define the unit cell of the crystal.
Table 3: Crystallographic Data for 2-Chloro-N-(2,6-dimethylphenyl)acetamide
| Parameter | Value | Reference(s) |
|---|---|---|
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | P2₁/c | |
| a | 13.766 (3) Å | chemicalbook.com |
| b | 8.911 (2) Å | chemicalbook.com |
| c | 8.538 (2) Å | chemicalbook.com |
| β | 99.00 (1)° | chemicalbook.com |
| Volume (V) | 1034.4 (4) ų | chemicalbook.com |
| Z (Formula units per cell) | 4 | chemicalbook.com |
Data collected at T = 300(2) K. chemicalbook.com
The crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide is stabilized by intermolecular interactions, most notably hydrogen bonding. chemicalbook.com The molecules are linked into infinite chains through N—H⋯O hydrogen bonds, where the amide hydrogen acts as a donor and the carbonyl oxygen of an adjacent molecule acts as an acceptor. chemicalbook.com This recurring hydrogen-bonding motif is a key feature in the supramolecular assembly of the crystal lattice. chemicalbook.com
Role As a Synthetic Intermediate and Analogues Research
N-(2,6-Dimethylphenyl)acetamides as Key Precursors in Organic Synthesis
N-(2,6-Dimethylphenyl)acetamide serves as a pivotal intermediate in multi-step organic syntheses. Its structure provides a robust and readily modifiable platform for constructing a variety of compounds, particularly within the pharmaceutical industry. The most common synthetic route to this precursor involves the acylation of 2,6-dimethylaniline (B139824). This straightforward reaction is typically accomplished using acetylating agents like acetyl chloride or acetic anhydride (B1165640).
Once synthesized, N-(2,6-dimethylphenyl)acetamide can be transformed into other valuable intermediates. For instance, it is a precursor in the synthesis of 2,6-dimethylphenylisothiocyanate, a reaction carried out using sodium hydride and carbon disulfide. prepchem.com
A particularly important derivative is 2-Chloro-N-(2,6-dimethylphenyl)acetamide, which is synthesized by acylating 2,6-dimethylaniline with chloroacetyl chloride. chemicalbook.comnih.gov This chlorinated intermediate is a cornerstone in the synthesis of numerous active pharmaceutical ingredients, including local anesthetics like lidocaine (B1675312) and the antianginal drug ranolazine. The presence of the chlorine atom provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups and the extension of the molecular framework. researchgate.net For example, reacting 2-Chloro-N-(2,6-dimethylphenyl)acetamide with amines such as methylamine (B109427) or piperazine (B1678402) yields corresponding amino-acetamide derivatives, which are themselves key intermediates for more complex targets. chemicalbook.comgoogle.com
Design and Synthesis of Structurally Related Amide Analogues
The N-(2,6-dimethylphenyl)acetamide scaffold is a frequent subject of analogue design and synthesis, where researchers systematically alter parts of the molecule to explore new chemical space and properties. This research can be broadly categorized by modifications to the acetamide (B32628) side chain and substitutions on the aryl ring.
The acetyl group of N-(2,6-dimethylphenyl)acetamide is a prime target for structural variation. By replacing the acetyl group with other acyl groups during the initial acylation of 2,6-dimethylaniline, a diverse library of analogues can be generated. This involves using different acylating agents, such as substituted acetyl chlorides.
Key modifications include halogenation and alkylation of the α-carbon on the acetamide chain. The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a foundational example. This strategy can be extended to include further halogenation; for instance, N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide is prepared by reacting 2,6-dimethylaniline with dichloroacetyl chloride. Similarly, alkyl groups of varying sizes can be introduced. The structure of N-(2,6-Dimethylphenyl)-2-methylacetamide has been studied to understand the effect of side-chain substitution on the compound's solid-state geometry when compared to the unsubstituted parent compound and other chlorinated or trimethylated analogues. nih.gov
Further functionalization is often achieved by using the chlorinated intermediate as a launch point for nucleophilic substitution reactions. This allows for the introduction of nitrogen-containing heterocycles and other functional groups. A notable example is the synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, a key step in producing ranolazine, which is achieved by reacting 2-Chloro-N-(2,6-dimethylphenyl)acetamide with piperazine. google.com Another modification involves the synthesis of 2-azido-N-(2,6-dimethylphenyl)acetamide from the chloro-analogue by reaction with sodium azide (B81097), introducing an azide group for further chemical transformations. nih.gov
Table 1: Examples of N-(2,6-Dimethylphenyl)acetamide Analogues with Acetamide Chain Variations
| Derivative Name | Precursor 1 | Precursor 2 / Reagent | Synthetic Approach |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline | Chloroacetyl chloride | Acylation |
| N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide | 2,6-Dimethylaniline | Dichloroacetyl chloride | Acylation |
| N-(2,6-Dimethylphenyl)-2-methylacetamide | 2,6-Dimethylaniline | 2-Methylacetyl chloride (Propionyl chloride) | Acylation |
| N-(2,6-Dimethylphenyl)-2-(methylamino)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Methylamine | Nucleophilic Substitution |
| N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Piperazine | Nucleophilic Substitution |
| 2-Azido-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Sodium azide | Nucleophilic Substitution |
Modifying the aryl portion of the molecule offers another avenue for creating structural analogues. This can involve adding substituents to the existing 2,6-dimethylphenyl ring or replacing the ring entirely with other aromatic or heteroaromatic systems.
The synthesis of N-arylacetamides with varied substitution patterns on the aromatic ring is a well-established field of research. arabjchem.orgtandfonline.com For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed on suitably functionalized precursors (e.g., bromo-substituted N-arylacetamides) to introduce new aryl or heteroaryl groups. mdpi.com While this is often performed on different aniline (B41778) scaffolds, the principles apply broadly. A more direct approach involves starting with differently substituted anilines and performing the standard acylation reaction to yield a range of N-arylacetamide analogues. arabjchem.orgresearchgate.net
Researchers have also explored replacing the phenyl ring with other aromatic systems. For instance, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide was synthesized by reacting 2,6-dimethylaniline with 2-thienylacetyl chloride. nih.gov Such modifications can significantly alter the molecule's electronic and steric properties. Studies on related N-arylacetamide series have shown that replacing the phenyl ring with groups like thiophene (B33073) or naphthyl can have a nuanced effect on biological receptor affinity, whereas substitution with rings like imidazole (B134444) or pyridine (B92270) can lead to a significant loss of affinity in certain contexts. acs.orgnih.gov
Influence of Structural Modifications on Chemical Reactivity and Synthetic Utility
Structural modifications to the N-(2,6-dimethylphenyl)acetamide scaffold have a profound impact on the chemical reactivity and subsequent synthetic utility of the resulting analogues. These changes are deliberately engineered to facilitate specific synthetic transformations or to explore structure-activity relationships.
The introduction of a chlorine atom at the α-position of the acetamide chain, creating 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is a prime example of enhancing synthetic utility. The chloro-group is an effective leaving group, and its presence greatly increases the electrophilicity of the adjacent carbon atom. This modification makes the compound an excellent substrate for nucleophilic substitution reactions, which is the key to its utility in synthesizing a wide range of pharmaceuticals, including lidocaine and its derivatives. researchgate.net Increasing the number of chlorine atoms, as in dichloro- and trichloro-derivatives, further modifies the electronic properties and steric profile of the side chain.
Structural studies, including X-ray crystallography, on various analogues reveal how substitutions on both the side chain and the aryl ring affect bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.govnih.govresearchgate.net For example, the crystal structures of N-(2,6-dimethylphenyl)acetamide and its chloro- and methyl-substituted side-chain analogues show distinct molecular packing and hydrogen bonding patterns, which can influence their physical properties and chemical behavior. nih.govnih.gov These subtle changes in three-dimensional structure are critical for understanding the molecule's reactivity and its potential interactions in more complex systems.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of molecules like 2,6-Dimethylanilino acetic acid amide. Studies on the closely related compound, Lidocaine (B1675312), provide a strong theoretical basis for understanding these properties.
The molecular structure of Lidocaine hydrochloride monohydrate has been investigated using B3LYP/6-311G(∗∗) calculations. These studies predict a gauche structure as the most stable conformation at room temperature. This conformation is characterized by specific torsional angles, NCCN and CNCC, of approximately 110° and -123°, respectively. This is in contrast to the base form of Lidocaine, where these angles are around 10° and -64°. The repulsive interactions between the N-H bonds are a key factor in destabilizing other potential structures. researchgate.net
Key electronic properties determined through these computational methods include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. su.edu.lyresearchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability. Time-dependent DFT (TD-DFT) calculations can also predict the electronic transitions, such as π→π* transitions, which are observed in UV-Vis absorption spectra. su.edu.ly
Below is a table summarizing important electronic parameters that are typically calculated for such molecules, based on studies of Lidocaine. su.edu.lyresearchgate.net
| Electronic Property | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; an indicator of chemical reactivity and stability. |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | A measure of the molecule's resistance to deformation of its electron cloud. |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron cloud deformation. |
| Electronegativity (χ) | The ability of the molecule to attract electrons. |
This table is generated based on the types of data presented in the cited research on related compounds.
Mechanistic Modeling of Amide Formation and Substitution Reactions
The synthesis of this compound and its derivatives like Lidocaine typically involves a key amide formation step, followed by a substitution reaction. Mechanistic modeling of these reactions helps in understanding the reaction pathways and optimizing synthesis conditions.
Amide Formation: The formation of the amide bond in molecules like Lidocaine involves the acylation of 2,6-dimethylaniline (B139824) with an acyl chloride, such as 2-chloroacetyl chloride. This reaction proceeds through a nucleophilic addition-elimination mechanism. The nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable amide product. The reaction is often carried out in the presence of a base, like sodium acetate (B1210297) in acetic acid, to neutralize the hydrogen chloride byproduct.
Substitution Reactions: Following the amide formation, a subsequent nucleophilic substitution reaction is often employed to introduce further functionality. In the synthesis of Lidocaine, the α-chloro-N-(2,6-dimethylphenyl)acetamide intermediate undergoes an SN2 reaction with diethylamine (B46881). The nitrogen atom of diethylamine acts as the nucleophile, displacing the chlorine atom on the carbon adjacent to the carbonyl group. The carbonyl group facilitates this SN2 displacement. cerritos.edu
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or other properties. For aniline (B41778) derivatives, QSAR (Quantitative Structure-Activity Relationship) models have been developed to predict properties like lipophilicity, which is crucial for the biological activity of many pharmaceutical compounds. nih.gov
These models typically use a variety of molecular descriptors calculated from the optimized geometries of the molecules. These descriptors can be quantum mechanical, such as Barysz matrix (SEigZ) and electrophilicity (ω/eV), or they can represent other properties like the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume (vWV). nih.gov
Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Square Regression (PLSR) are then used to build the QSRR models. nih.gov Genetic algorithms are often employed to select the most relevant descriptors that correlate with the property of interest. nih.gov For aniline derivatives, these studies have shown that it is possible to create predictive models for properties like lipophilicity, with high correlation coefficients and low prediction errors. nih.gov Such models can be instrumental in the design of new compounds with desired properties.
Analytical Methodologies for Research Purity and Reaction Monitoring
Chromatographic Techniques in Synthetic Research
Chromatography is indispensable in synthetic research for separating, identifying, and quantifying components of a mixture. For "2,6-Dimethylanilino acetic acid amide," both high-performance liquid chromatography and gas chromatography serve critical roles.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode, is a primary tool for monitoring the synthesis of "this compound" and evaluating its purity. nih.gov This technique allows for the separation of the target compound from starting materials, intermediates, by-products, and isomers. semanticscholar.org
The progress of the amidation reaction can be tracked by taking aliquots from the reaction mixture at timed intervals and analyzing them via HPLC. The chromatograms would show a decrease in the peak area of the starting materials (e.g., 2,6-dimethylaniline) and a corresponding increase in the peak area of the product, "this compound." This allows chemists to determine the reaction's endpoint and optimize conditions such as temperature and catalyst loading.
Purity assessment is achieved by developing a validated HPLC method capable of separating the main compound from all potential impurities. A study focused on the key starting material, 2,6-dimethylaniline (B139824) (2,6-DMA), and its five positional isomers demonstrated a successful separation using an isocratic reverse-phase method, which is a principle directly applicable to the amide product. researchgate.net The method utilized a phenyl hexyl column, which offers unique selectivity for aromatic compounds. researchgate.net Detection is typically performed using a UV detector, as the aromatic ring and amide chromophores absorb UV light. researchgate.net For enhanced sensitivity in detecting impurities like the precursor 2,6-DMA, amperometric detection can also be employed, offering detection limits as low as 0.8 ng/ml. nih.govresearchgate.net
Table 1: Example HPLC Method Parameters for Analysis of Aromatic Amides and Related Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm) | researchgate.net |
| Mobile Phase | Isocratic mixture of 10 mM Sodium Phosphate (B84403) Buffer (pH 3.5) and Acetonitrile (86:14, v/v) | researchgate.net |
| Flow Rate | 0.3 mL/min | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
| Column Temp. | 40 °C | researchgate.net |
| Alternative Column | C18 Polaris (5 µm, 250 mm x 4.6 mm) | researchgate.nettandfonline.com |
| Alternative Mobile Phase | 20mM phosphate buffer (pH 2.5) with 5mM 1-hexanesulfonic acid and methanol (B129727) (65:35) | researchgate.nettandfonline.com |
Gas Chromatography (GC) is particularly suited for the analysis of volatile and semi-volatile compounds. In the context of "this compound" synthesis, its primary application is the detection and quantification of volatile impurities, such as residual solvents or unreacted starting materials like 2,6-dimethylaniline. scharlab.com
Headspace GC (HS-GC) is the preferred technique for residual solvent analysis in pharmaceutical products, as it avoids injecting the non-volatile active ingredient onto the GC column. chromatographyonline.comthermofisher.com Solvents used in the synthesis or purification steps (e.g., toluene, ethanol, ethyl acetate) can be monitored to ensure they are below acceptable limits as defined by pharmacopeial standards. innoteg-instruments.comthermofisher.com The choice of GC column is critical, with phases like 6% cyanopropylphenyl–94% dimethylpolysiloxane (USP G43) being common for residual solvent analysis. chromatographyonline.comthermofisher.com
Furthermore, GC coupled with a mass spectrometer (GC-MS) is a powerful tool for identifying unknown volatile impurities. This technique has been successfully used to determine residues of 2,6-dimethylaniline and its metabolites in various matrices, demonstrating its utility for trace-level analysis. nih.govoup.comoup.com
Table 2: Typical GC Systems for Volatile Analysis in Amide Synthesis
| Component | Specification | Application | Source |
|---|---|---|---|
| Technique | Headspace Gas Chromatography (HS-GC) | Residual Solvents | scharlab.comchromatographyonline.com |
| Column | TRACE TR-V1 (G43 phase equivalent) | Screening and quantification of volatile impurities | thermofisher.com |
| Detector | Flame Ionization Detector (FID) | General quantification of organic volatiles | thermofisher.com |
| Coupled Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of unknown volatile impurities and metabolites | nih.gov |
Spectrophotometric Approaches in Chemical Analysis
Spectrophotometric methods measure the interaction of electromagnetic radiation with a sample to provide information about its concentration and structure.
UV-Visible (UV-Vis) spectrophotometry is a valuable technique for monitoring the kinetics of chemical reactions in solution. spectroscopyonline.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.comthermofisher.com
To monitor the formation of "this compound," one could track the change in absorbance at a specific wavelength over time. This could involve monitoring the disappearance of a reactant (e.g., 2,6-dimethylaniline, which has characteristic UV absorption) or the appearance of the amide product. researchgate.netresearchgate.net The amide bond itself gives rise to a UV absorption, often around 205 nm, which can be monitored as the reaction progresses. researchgate.net By plotting absorbance (or concentration) versus time, the reaction rate and order can be determined, providing crucial information for process optimization. spectroscopyonline.com
The choice of solvent is important, as it can influence the position and intensity of the absorption bands. researchgate.net For component analysis, a full UV-Vis spectrum can serve as a preliminary check for purity, with the presence of unexpected peaks indicating potential impurities.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure, polymorphism, and crystallinity of solid-state materials. nih.gov It is particularly useful for characterizing the final, isolated form of "this compound."
The Raman spectrum of a secondary amide like "this compound" features several characteristic bands. The Amide I band (primarily C=O stretching) and the Amide V band (N-H out-of-plane bending) are sensitive to the conformation and hydrogen-bonding environment of the molecule in the crystal lattice. researchgate.netnih.gov Studying these bands, along with the N-H stretching vibrations, can reveal details about intermolecular interactions, which are crucial for understanding the solid-state properties of the compound. nih.gov
Raman spectroscopy is also an effective tool for stability studies. Chemical degradation, such as hydrolysis of the amide bond, would lead to significant changes in the Raman spectrum. researchgate.net Specifically, the intensity of the characteristic amide bands would decrease, and new peaks corresponding to the degradation products (e.g., 2,6-dimethylaniline and acetic acid) would appear. This allows for real-time, non-invasive monitoring of the compound's stability under various storage conditions.
Table 3: Characteristic Raman Bands for Secondary Amides
| Vibration Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information | Source |
|---|---|---|---|
| N-H Stretch | 3100 - 3400 | Hydrogen bonding, intermolecular interactions | researchgate.netnih.gov |
| Amide I | 1630 - 1680 | C=O stretching, sensitive to conformation and H-bonding | nih.govnih.gov |
| Amide II | 1510 - 1570 | Coupled N-H in-plane bending and C-N stretching | nih.gov |
| Amide V | 700 - 850 | N-H out-of-plane bending | researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
The field of organic chemistry is continually evolving, with a significant focus on developing more efficient, sustainable, and innovative applications for established chemical entities. For arylamides, and specifically derivatives of N-(2,6-dimethylphenyl)acetamide, current research is pushing the boundaries of synthesis and exploring novel functionalities. This section delves into the future perspectives and emerging research trends centered on this important class of compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-dimethylanilino acetic acid amide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 2,6-dimethylaniline and acetyl chloride or acetic anhydride. and highlight that using a catalyst like sodium acetate in acetic acid at 80–100°C achieves high yields (>85%). Purification via recrystallization (ethanol/water) is recommended. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to acetylating agent) and maintaining inert conditions to prevent oxidation .
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) and GC-MS are validated methods. and specify using C18 columns (e.g., Supelco Discovery) with mobile phases of acetonitrile/water (60:40, v/v) at 1.0 mL/min. For GC-MS, derivatization with BSTFA enhances volatility. Calibration curves should span 0.1–100 µg/mL, with recovery rates >90% in plasma and tissue homogenates .
Q. How does the steric hindrance of the 2,6-dimethyl substituent influence the compound’s reactivity in amide bond formation?
- Methodological Answer : The 2,6-dimethyl groups create significant steric hindrance, slowing nucleophilic attack during amidation. Kinetic studies () show a 30% reduction in reaction rate compared to unsubstituted aniline. Mitigation strategies include using excess acylating agents (1.5–2.0 eq.) and polar aprotic solvents (e.g., DMF) to stabilize transition states .
Advanced Research Questions
Q. What are the key challenges in resolving enantiomeric impurities in this compound, and which chiral stationary phases are effective?
- Methodological Answer : Enantiomeric separation requires chiral HPLC columns like Chiralpak IA or IB. demonstrates baseline resolution (Rs > 2.0) using hexane/isopropanol (90:10) at 0.8 mL/min. For preparative-scale purification, simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) achieves >99% enantiomeric excess .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) identify metabolic soft spots. and show that amide hydrolysis is the primary degradation pathway, with activation energies ~25 kcal/mol. Introducing electron-withdrawing groups (e.g., -CF₃) at the para position increases stability by 40% in microsomal assays .
Q. What advanced spectroscopic techniques are critical for characterizing hydrogen-bonding interactions in crystalline forms of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) and solid-state NMR (¹³C CP/MAS) are essential. reveals a W-shaped conformation stabilized by N–H⋯Cl hydrogen bonds (d = 2.89 Å). Variable-temperature NMR (VT-NMR) at 298–400 K tracks dynamic hydrogen-bond breaking, correlating with thermal stability .
Q. How do structural modifications (e.g., halogenation) affect the compound’s binding affinity to target proteins in molecular docking studies?
- Methodological Answer : Molecular docking (AutoDock Vina) with COX-2 (PDB: 1CX2) shows that 4-fluoro substitution improves binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for parent compound). MD simulations (100 ns) validate stable interactions via hydrophobic contacts with Val523 and His513 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
